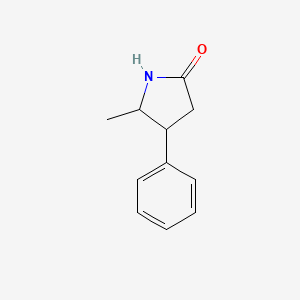

5-Methyl-4-phenylpyrrolidin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

5-methyl-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-10(7-11(13)12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZRQVWVGIHEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methyl 4 Phenylpyrrolidin 2 One

Asymmetric Michael Addition Strategies for Precursor Synthesis

The construction of the pyrrolidinone core often begins with the formation of a key precursor, a γ-nitrocarbonyl compound, through an asymmetric Michael addition. This reaction establishes the crucial stereocenters early in the synthetic sequence.

Diethyl Malonate Conjugated Addition to Nitroalkenes

A prominent strategy involves the conjugate addition of diethyl malonate to (E)-2-nitro-1-phenylprop-1-ene. This reaction creates the carbon backbone and sets the two contiguous stereocenters of the target molecule. The resulting Michael adduct, a γ-nitro ester, is a versatile intermediate that can be further elaborated to the desired pyrrolidinone. mdpi.comresearchgate.net The use of organocatalysts in this reaction has been a significant area of development, enabling high yields and enantioselectivities. mdpi.com

For instance, the reaction of diethyl malonate with a nitroalkene in the presence of a suitable chiral catalyst can yield the corresponding Michael adduct with high enantiomeric excess (ee). mdpi.com One study reported that using 2 equivalents of diethyl malonate in toluene (B28343) with a 10 mol% loading of a Takemoto-type thiourea (B124793) catalyst ((R,R)-13) afforded the Michael adduct in 80% yield with 94% ee. mdpi.com A single recrystallization could further enhance the enantiomeric purity to 99% ee. mdpi.com

Chiral Catalyst Development and Application in Asymmetric Michael Reactions

The development of effective chiral catalysts is paramount for achieving high stereoselectivity in the Michael addition. Bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base functionality, have proven to be particularly effective. rsc.org These catalysts can activate both the nucleophile (diethyl malonate) and the electrophile (nitroalkene) simultaneously, leading to a highly organized transition state and excellent stereocontrol.

Cinchona alkaloids and their derivatives have been extensively explored as scaffolds for such catalysts. researchgate.netrsc.org For example, thiourea-substituted cinchonine (B1669041) derivatives have been shown to be highly efficient bifunctional organocatalysts for the asymmetric addition of malonates to nitroalkenes. rsc.org The strategic placement of a hydrogen-bond donor group, such as a thiourea, at the 9-position of the cinchonine framework is crucial for inducing high enantioselectivity. rsc.org Similarly, catalysts derived from (1R,2R)-trans-1,2-cyclohexanediamine have been developed and successfully applied in the Michael addition of diethyl malonate to trans-β-nitrostyrene, achieving up to 94% ee. metu.edu.trmetu.edu.tr

The evolution of catalysts has also seen the introduction of squaramide-based organocatalysts, which, like thioureas, can act as potent hydrogen-bond donors to activate the nitroalkene. rsc.org These catalysts, often incorporating a cinchona alkaloid motif, have demonstrated high efficacy in promoting the Michael addition of various nucleophiles to nitroalkenes. rsc.org

Table 1: Performance of Various Chiral Catalysts in the Asymmetric Michael Addition of Malonates to Nitroalkenes

| Catalyst Type | Nucleophile | Electrophile | Solvent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|---|

| Takemoto Thiourea ((R,R)-13) | Diethyl Malonate | (E)-2-nitro-1-phenylprop-1-ene | Toluene | 10 | 80 | 94 | mdpi.com |

| 2-aminoDMAP/Urea | Diethyl Malonate | trans-β-nitrostyrene | Toluene | 5 | High | 94 | metu.edu.trmetu.edu.tr |

| Cinchonine-derived Thiourea | Dimethyl Malonate | β-nitrostyrene | Not specified | Not specified | High | High | rsc.org |

Reductive Cyclization Approaches to the Pyrrolidinone Core

Following the formation of the γ-nitrocarbonyl precursor, the subsequent key step is the reductive cyclization to construct the pyrrolidinone ring. This transformation typically involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the ester functionality.

Hydrogenation of Nitro Groups and Intramolecular Cyclization

Catalytic hydrogenation is a widely employed method for the reduction of the nitro group. Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. Under a hydrogen atmosphere, the nitro group is selectively reduced to a primary amine. This amine, being in close proximity to the ester group, readily undergoes intramolecular aminolysis to form the stable five-membered lactam ring of the pyrrolidinone. This one-pot process is often high-yielding and atom-economical. The γ-nitro heteroaromatic ketones can be readily transformed into chiral pyrrolidine (B122466) carboxylic acids. acs.org

Diastereoselective Reductive Cyclization Pathways

The stereochemical outcome of the reductive cyclization is of critical importance. The relative stereochemistry of the two stereocenters established during the initial Michael addition dictates the diastereoselectivity of the final pyrrolidinone product. For the synthesis of 5-methyl-4-phenylpyrrolidin-2-one, controlling the cyclization to favor the desired diastereomer is essential.

The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the cyclization. For example, the use of specific metal-mediated reductions can offer alternative pathways and potentially different diastereomeric outcomes compared to catalytic hydrogenation. acs.org Rhodium(III)-catalyzed reductive cyclization has been reported for cyclohexadienone-containing 1,6-dienes, providing cis-bicyclic products with high diastereoselectivity. rsc.org While not directly applied to the synthesis of this compound in the provided context, such methodologies highlight the potential for controlling diastereoselectivity in reductive cyclization reactions.

Stereoselective Synthesis of this compound Enantiomers

The ability to selectively synthesize both enantiomers of a chiral molecule is of great importance in medicinal chemistry. The synthesis of a specific enantiomer of this compound, such as (4R,5S)-5-methyl-4-phenylpyrrolidin-2-one or (4S,5R)-5-methyl-4-phenylpyrrolidin-2-one, relies on the use of the appropriate enantiomer of the chiral catalyst in the initial asymmetric Michael addition step.

By employing a catalyst derived from (R,R)-1,2-diphenylethylenediamine, for instance, one enantiomer of the Michael adduct can be preferentially formed. mdpi.com Conversely, using the (S,S)-enantiomer of the same catalyst would lead to the formation of the opposite enantiomer of the adduct. This enantiomeric precursor can then be carried through the reductive cyclization sequence to yield the corresponding enantiomer of the final pyrrolidinone. This principle of "catalyst-controlled" stereoselection is a cornerstone of modern asymmetric synthesis.

Control of C-4 and C-5 Stereocenters in Synthesis

Achieving control over the two contiguous stereocenters at the C-4 and C-5 positions of the pyrrolidinone ring is paramount for accessing stereochemically pure versions of the target molecule. The primary approach involves diastereoselective synthesis, where the reaction conditions are tailored to favor the formation of one diastereomer over the others.

One notable strategy involves a one-pot, four-step synthetic protocol that yields N-protected pyrrolidines with excellent diastereoselectivity. nih.gov This method utilizes the highly diastereoselective addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine, which is then followed by an intramolecular cyclization to form the desired pyrrolidine framework. nih.gov The use of chiral auxiliaries, such as the chiral sulfinimine, is crucial for directing the stereochemical outcome of the addition reaction. nih.gov

Another powerful technique for establishing the C-4 and C-5 stereocenters is the Michael addition. bohrium.com Highly chemo-, diastereo-, and enantioselective copper(I)-catalyzed Michael additions of iminoesters to α,β-unsaturated compounds can produce adducts that are precursors to highly functionalized pyrrolines. bohrium.com These pyrrolines, bearing two adjacent stereocenters, can then be converted to the corresponding pyrrolidinones. bohrium.com The choice of catalyst and ligands is critical in these reactions to achieve high diastereomeric and enantiomeric excesses. bohrium.com

Table 1: Key Strategies for Stereocontrol in Pyrrolidinone Synthesis

| Strategy | Key Reaction | Features | Reference |

| Chiral Auxiliary-Directed Synthesis | Addition of a silyl-substituted organolithium reagent to a chiral sulfinimine, followed by cyclization. | One-pot, four-step protocol; high diastereoselectivity. | nih.gov |

| Asymmetric Catalysis | Copper(I)-catalyzed Michael addition of iminoesters to α,β-unsaturated 2-acyl imidazoles. | Produces highly functionalized 1-pyrrolines as precursors; high diastereo- and enantioselectivity (>20:1 dr, 99% ee). | bohrium.com |

Resolution and Purification Techniques for Diastereomeric Mixtures

When a synthetic route produces a mixture of diastereomers, effective purification techniques are required to isolate the desired stereoisomer. The separation of chiral compounds is a critical aspect of pharmaceutical development and chemical synthesis. nih.govwvu.edu

Chromatographic methods are the most powerful and widely used techniques for chiral separations. wvu.eduresearchgate.net These can be broadly categorized into direct and indirect methods. nih.gov

Direct Methods: This approach uses a chiral stationary phase (CSP) in techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). wvu.edunih.gov The different diastereomers interact differently with the CSP, leading to different retention times and enabling their separation. wvu.edu Polysaccharide-based phases, such as those derived from cellulose (B213188) or amylose, are among the most popular and effective CSPs for separating a wide range of chiral molecules. nih.govchromatographyonline.com The selectivity of the separation can be fine-tuned by altering the mobile phase composition and temperature. chromatographyonline.com

Indirect Methods: This strategy involves derivatizing the mixture of enantiomers or diastereomers with a chiral derivatizing agent to form new diastereomeric adducts. nih.gov These newly formed diastereomers have distinct physical properties and can be separated using standard, non-chiral (achiral) chromatography techniques. nih.gov After separation, the chiral auxiliary can be cleaved to yield the pure, desired enantiomer.

Capillary electrophoresis (CE) has also emerged as a powerful technique for chiral separations, offering high separation efficiency and short analysis times with minimal sample consumption. nih.gov In CE, a chiral selector is typically added to the running buffer, which forms transient diastereomeric complexes with the analytes, allowing for their separation based on differing electrophoretic mobilities. wvu.edu

Table 2: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages | Disadvantages | Reference |

| Direct HPLC | Uses a Chiral Stationary Phase (CSP) to selectively interact with enantiomers/diastereomers. | Widely applicable, predictable mechanisms. | No single CSP is universal; can be expensive. | wvu.edunih.govchromatographyonline.com |

| Indirect HPLC | Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column. | Uses standard, less expensive achiral columns. | Requires additional reaction and purification steps; potential for racemization. | nih.gov |

| Capillary Electrophoresis (CE) | A chiral selector in the buffer forms transient diastereomeric complexes with differing mobilities. | High efficiency, fast analysis, low sample consumption. | Lower loading capacity compared to HPLC. | nih.govwvu.edu |

Exploration of Novel Synthetic Pathways to the Pyrrolidinone Framework

A recently developed cobalt-catalyzed asymmetric reductive coupling represents a novel approach for constructing sterically congested chiral amides, including those with an α-quaternary stereocenter found in some pyrrolidinone derivatives. acs.org This enantioconvergent method couples isocyanates with racemic tertiary alkyl halides, offering a new paradigm for creating these challenging structures with high enantioselectivity under mild conditions. acs.org This strategy circumvents the need for pre-formed organometallic reagents. acs.org

Another innovative approach is the use of aryl substitution reactions as a divergent route to create a variety of derivatives from a common intermediate. nih.gov For instance, the synthesis of a 1-methyl-4-phenylpyrrolidin-2-one (B8724582) core can be followed by various substitution reactions on the phenyl ring. nih.gov This allows for the generation of a library of structurally complex, chiral compounds from a single precursor, facilitating structure-activity relationship studies. nih.gov

Furthermore, tandem reactions provide an efficient means of constructing the pyrrolidinone ring. A P(NMe2)3-mediated tandem (1 + 4) annulation between aroylformates and δ-tosylamino enones has been developed for the facile synthesis of functionalized pyrrolidines with high diastereoselectivity. bohrium.com

Table 3: Overview of Novel Synthetic Pathways

| Pathway | Description | Key Features | Reference |

| Cobalt-Catalyzed Reductive Coupling | Enantioconvergent amidative addition of isocyanates to racemic tertiary alkyl halides. | Creates sterically hindered α-quaternary stereocenters; avoids organometallic reagents; high enantioselectivity. | acs.org |

| Divergent Aryl Substitution | Synthesis of a core 4-phenylpyrrolidinone followed by various substitution reactions on the phenyl group. | Allows for rapid generation of diverse analogues from a common intermediate. | nih.gov |

| Tandem Annulation | A (1 + 4) annulation reaction between two components to form the five-membered ring in one step. | Efficient construction of functionalized pyrrolidines; high diastereoselectivity. | bohrium.com |

Chemical Transformations and Derivatization of 5 Methyl 4 Phenylpyrrolidin 2 One

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyrrolidin-2-one ring is a primary site for chemical modification through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for altering the physicochemical properties and biological activity of the parent molecule. nih.gov Such modifications can influence solubility, stability, and receptor-binding interactions. nih.gov

Attachment of Acetamide (B32628) Groups to the Heterocyclic Nitrogen

A significant derivatization of 5-Methyl-4-phenylpyrrolidin-2-one involves the attachment of an acetamide group to the nitrogen atom of the heterocycle. This transformation is a key step in the synthesis of novel positive allosteric modulators of the sigma-1 receptor. researchgate.net The synthesis of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide enantiomers is achieved through the reductive cyclization of methyl erythro- and threo-4-nitro-3-phenylpentanoate diastereoisomers to form the core this compound structure, which is then followed by the crucial N-alkylation step to introduce the acetamide moiety. researchgate.net

This specific structural modification has been shown to be critical for the pharmacological profile of the resulting compounds. researchgate.net For instance, research has demonstrated that the attachment of the acetamide group is a common strategy in the development of nootropic agents based on the pyrrolidin-2-one pharmacophore. researchgate.net

Introduction of Diverse Pharmacophores for Structural Modification

The structural modification of the pyrrolidin-2-one ring through the introduction of various substituents is a productive area in medicinal chemistry. researchgate.net N-alkylation serves as a versatile method for incorporating a wide array of pharmacophores, significantly expanding the chemical space and potential therapeutic applications of the resulting derivatives. nih.gov This process involves introducing alkyl groups to the nitrogen atom, which can substantially alter the molecule's biological activity. nih.gov

The synthesis of N-carbamoylmethyl-4-aryl-2-pyrrolidone derivatives, such as Phenylpiracetam, highlights the importance of modifying the substituent at the nitrogen atom. researchgate.netbohrium.com These modifications are pursued to enhance the efficacy of central nervous system agents designed to improve cognitive functions. researchgate.net The pyrrolidin-2-one scaffold itself is considered a valuable pharmacophore, and its derivatization is a key strategy in the discovery of new pharmaceuticals. researchgate.net

Influence of Stereochemistry on Derivative Formation and Selectivity

The stereochemistry of this compound, which contains two chiral centers at the C-4 and C-5 positions, plays a crucial role in the formation and selectivity of its derivatives. The spatial arrangement of the phenyl and methyl groups dictates the approach of reagents and can lead to high diastereoselectivity in subsequent reactions.

Research into enantiomerically pure (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide has provided direct evidence of a relationship between the configuration of the stereocenters and the biological properties of the enantiomers. researchgate.net For example, in the study of sigma-1 receptor modulators, derivatives with an R-configuration at the C-4 chiral center of the 2-pyrrolidone ring, such as (4R,5S)- and (4R,5R)-2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamides, were found to be more effective than their corresponding optical antipodes. researchgate.net

The synthesis of enantiopure 4,5-disubstituted pyrrolidin-2-one derivatives often relies on stereoselective methods, such as the asymmetric Michael addition, to establish the desired stereocenters in the precursor molecules. researchgate.netbohrium.com The separation of diastereomers, often by chromatographic techniques, is a critical step to obtaining single, stereochemically pure isomers for further derivatization and pharmacological testing. researchgate.net This highlights the necessity of controlling stereochemistry to isolate the most effective and active stereoisomer. researchgate.net

Reactivity Studies of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring, a five-membered lactam, is a stable heterocyclic system but possesses reactive sites that can be exploited for further chemical transformations. The reactivity is influenced by the substituents on the ring. The presence of substituents at the 4 and 5 positions, such as in this compound, can modulate the electronic and steric properties of the ring, affecting its reactivity.

Studies on related polysubstituted pyrrolidin-2-ones, such as 1,4,5-trisubstituted pyrrolidine-2,3-diones, indicate that the ring system can serve as a versatile intermediate for creating more complex bioactive compounds. nih.gov For instance, the lactam carbonyl group can be reduced. In a study on a spiro-pyrrolidine derivative, the amide carbonyl was reduced along with other functional groups using a strong reducing agent like BH₃·THF. acs.org In contrast, a milder reducing agent such as NaBH₄ could selectively reduce a different carbonyl group on the molecule, leaving the lactam amide intact. acs.org This demonstrates that the reactivity of the lactam carbonyl can be controlled by the choice of reagents, allowing for selective transformations.

Furthermore, the pyrrolidin-2-one ring can be part of more complex cascade reactions. Nickel-catalyzed four-component reactions have been used to construct spiro-pyrrolidine systems, showcasing the ring's ability to participate in intricate, multi-step transformations to build molecular complexity. acs.org The stability and reactivity of the pyrrolidin-2-one core make it a valuable scaffold in synthetic chemistry. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Methyl 4 Phenylpyrrolidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution. For 5-Methyl-4-phenylpyrrolidin-2-one, with its distinct proton and carbon environments, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Proton NMR (¹H-NMR) is instrumental in assigning the specific structure of this compound by analyzing the chemical shifts, integration, and coupling patterns of its protons. The phenyl and methyl groups, along with the protons on the pyrrolidinone ring, each produce characteristic signals.

The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum (δ 7.0-7.5 ppm). The protons on the pyrrolidinone ring (at C3, C4, and C5) and the methyl group (at C5) resonate in the aliphatic region. Based on data from similar substituted pyrrolidinones, the expected chemical shifts can be estimated. rsc.orgchemicalbook.com For instance, in related structures, the proton attached to the chiral center bearing the phenyl group (H-4) would be influenced by the aromatic ring's electronic effects. The protons on the adjacent methylene (B1212753) group (C3) would appear as complex multiplets due to coupling with H-4. The methine proton at C5 and the C5-methyl protons would also show distinct signals, with their chemical shifts and multiplicities providing clear evidence for the compound's core structure. rsc.org

Table 1: Predicted ¹H-NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.0 - 7.5 | Multiplet |

| NH | 6.5 - 8.0 | Broad Singlet |

| H-4 | 3.5 - 4.0 | Multiplet |

| H-5 | 3.8 - 4.2 | Multiplet |

| CH₂ (C3) | 2.2 - 2.8 | Multiplet |

| CH₃ (C5) | 1.2 - 1.5 | Doublet |

Note: These are estimated values and can vary based on solvent and specific stereoisomer.

Given that this compound possesses two stereocenters (at C4 and C5), it can exist as four possible stereoisomers (two pairs of enantiomers). Determining the relative stereochemistry (cis or trans) of the diastereomers is crucial. 2D-NOESY is a powerful NMR technique that facilitates this by detecting through-space interactions between protons that are in close proximity.

In a NOESY experiment, cross-peaks are observed between protons that are less than 5 Å apart. For the cis-isomer of this compound, where the phenyl group and the methyl group are on the same face of the pyrrolidinone ring, a NOE correlation would be expected between the proton at C4 (H-4) and the methyl protons at C5. Conversely, in the trans-isomer, these groups are on opposite faces, and such a correlation would be absent or very weak. This unambiguous spatial information is critical for assigning the diastereomeric configuration of a synthesized sample. nih.gov The application of 2D-NOESY has been successfully used to distinguish between isomers in similar heterocyclic systems. nih.gov

Mass Spectrometry (MS) in Compound Verification and Analysis

Mass spectrometry is an essential analytical technique used to confirm the molecular weight and deduce structural information about a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

For this compound, the molecular ion peak ([M]+• or [M+H]+ depending on the ionization method) would confirm its elemental composition (C₁₁H₁₃NO). High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for pyrrolidinone-containing structures involve the cleavage of the ring or the loss of substituents. wvu.eduresearchgate.net For this compound, characteristic fragments could arise from:

Loss of the methyl group (•CH₃).

Cleavage of the phenyl group (•C₆H₅).

Ring-opening followed by subsequent fragmentation.

Loss of the pyrrolidine (B122466) moiety itself in some derivatives. wvu.edu

Analysis of these fragmentation pathways helps to piece together the molecular structure and verify the identity of the compound. ojp.gov

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

|---|---|

| [M]+• | Molecular Ion |

| [M-CH₃]+ | Loss of a methyl radical |

| [M-C₆H₅]+ | Loss of a phenyl radical |

| C₇H₇+ | Tropylium ion (from phenyl group) |

Note: The exact fragmentation will depend on the ionization technique (e.g., EI, ESI) and energy.

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

Since this compound is a chiral molecule, separating its enantiomers and diastereomers is often necessary, particularly for pharmaceutical applications where stereochemistry can dictate biological activity. tandfonline.commdpi.com High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective method for this purpose. tandfonline.comlongdom.orgyoutube.com

The separation relies on the differential interaction between the stereoisomers and the chiral environment of the CSP. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability in separating a variety of chiral compounds, including those with lactam structures. mdpi.comnih.govwindows.net Cyclodextrin-based CSPs are also highly effective, especially for compounds containing aromatic moieties, as they can form transient diastereomeric inclusion complexes. tandfonline.comtandfonline.com

The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) and the specific type of CSP are critical for achieving baseline separation of the enantiomers and diastereomers of this compound and its derivatives. mdpi.comtandfonline.com The development of a robust chiral HPLC method is essential for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of a synthetic sample.

Table 3: Common Chiral Stationary Phases for Separation of Pyrrolidinone-like Compounds

| CSP Type | Example Column Names | Typical Mobile Phases |

|---|---|---|

| Polysaccharide-based (Cellulose) | Chiralcel® OD, Chiralpak® AD | Hexane/Isopropanol, Ethanol, Acetonitrile mdpi.com |

| Polysaccharide-based (Amylose) | Chiralpak® AS, Chiralpak® IG | Hexane/Ethanol, Methanol nih.gov |

Computational Chemistry and Mechanistic Insights into 5 Methyl 4 Phenylpyrrolidin 2 One Chemistry

Density Functional Theory (DFT) Applications in Reaction Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. scielo.org.mx It offers a balance between computational cost and accuracy, making it ideal for studying complex reaction mechanisms, such as those involved in the synthesis of substituted pyrrolidinones. nih.govacs.org DFT calculations can illuminate the origins of regio- and diastereoselectivity by analyzing the transition state structures of reactions. nih.govacs.org

For instance, in reactions forming pyrrolidine (B122466) rings, DFT studies can determine whether selectivity is governed by the strain energy of the transition state or by the interaction energy between the reacting molecules. nih.govacs.org This analysis involves modeling highly asynchronous transition states, which are often energetically preferred. nih.govacs.org

Conceptual DFT provides a framework to quantify the reactivity of molecules using a set of indices derived from the variation of energy with respect to the number of electrons. mdpi.comnih.govresearchgate.net These indices have become powerful tools for the semi-quantitative study of organic reactivity. mdpi.comnih.gov Key global reactivity indices include:

Electronic Chemical Potential (μ): Represents the tendency of electron density to escape from the system.

Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity (ω): Quantifies the ability of a species to accept electrons. mdpi.comnih.gov

Nucleophilicity (N): Measures the ability of a species to donate electrons. mdpi.comnih.gov

These indices are critical in predicting the behavior of reactants. mdpi.com For example, in a polar reaction, the molecule with a higher electrophilicity index will act as the electrophile, while the one with a higher nucleophilicity index will be the nucleophile. mdpi.com The flow of electron density, known as Global Electron Density Transfer (GEDT), occurs from the nucleophile to the electrophile. nih.govluisrdomingo.com

Local reactivity is analyzed using Parr functions (P(r)) , which identify the most reactive atomic sites within a molecule for electrophilic or nucleophilic attack. mdpi.comnih.gov This allows for precise predictions of regioselectivity. nih.gov

Below is a hypothetical table of Conceptual DFT reactivity indices for reactants that could lead to the formation of a pyrrolidinone ring, calculated at a typical level of theory like B3LYP/6-31G(d).

| Reactant | Electronic Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) |

| Azomethine Ylide | -2.8 | 4.5 | 0.87 | 3.5 |

| Phenyl-substituted Alkene | -3.5 | 5.0 | 1.22 | 2.5 |

Note: This table contains illustrative data to demonstrate the application of Conceptual DFT indices.

DFT calculations are instrumental in mapping the entire potential energy surface (PES) of a reaction. This involves locating and characterizing the structures of all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS).

For the synthesis of pyrrolidines via [3+2] cycloaddition reactions, DFT can distinguish between different possible mechanistic pathways. nih.gov The activation energy (ΔG‡), calculated as the energy difference between the transition state and the reactants, determines the kinetic feasibility of a reaction pathway. nih.gov The pathway with the lowest activation energy is the most likely to occur. nih.gov

Computational studies on related pyrrolidinone syntheses have shown that reactions can proceed through highly asynchronous transition states, where the formation of the two new single bonds is not simultaneous. nih.govacs.org The geometry of the TS, including the lengths of the forming bonds, provides deep insight into the reaction mechanism. For example, a study on a related system identified a two-stage, one-step mechanism where one bond begins to form significantly before the other. nih.gov

Molecular Electron Density Theory (MEDT) for Understanding Reaction Mechanisms

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, governs chemical reactions. mdpi.com MEDT provides a powerful framework for analyzing reaction mechanisms, particularly for cycloadditions that form rings like pyrrolidinone. mdpi.comnih.gov

A key tool used within MEDT is the topological analysis of the Electron Localization Function (ELF). mdpi.com ELF analysis reveals the specific nature of bonding along the reaction pathway. In the context of forming a 5-Methyl-4-phenylpyrrolidin-2-one ring, ELF analysis of the transition state could show the depopulation of certain valence basins in the reactants and the creation of new basins corresponding to the forming C-C bonds. This allows for a precise description of the bond formation process, for instance, identifying it as a two-stage, one-step mechanism where electron density from a lone pair initiates the first bond, followed by a coupling of pseudoradical centers to form the second bond. nih.gov

MEDT studies have successfully explained the reactivity and selectivity in various cycloaddition reactions leading to heterocyclic systems. mdpi.comnih.govluisrdomingo.com The theory emphasizes the importance of the Global Electron Density Transfer (GEDT) at the transition state to understand the polar nature of the reaction. luisrdomingo.com

Conformational Analysis through Advanced Computational Modeling

The three-dimensional structure of this compound, with its multiple stereocenters and flexible five-membered ring, gives rise to a complex conformational landscape. Understanding the relative stabilities of these conformers is crucial, as the lowest energy conformer often dictates the molecule's reactivity and biological activity.

Advanced computational modeling is essential for performing a rigorous conformational analysis. researchgate.net This process involves:

Systematic Conformational Search: Identifying all possible low-energy conformations arising from ring pucker and rotation of substituent groups (the methyl and phenyl groups).

High-Accuracy Energy Calculations: Calculating the relative electronic energies of these conformers using high-level electronic structure methods. Small energy differences between conformers necessitate a high degree of accuracy. researchgate.net

Computational Prediction of Stereoselectivity in Synthetic Pathways

One of the most powerful applications of computational chemistry is the prediction and rationalization of stereoselectivity in chemical synthesis. For this compound, which has two stereocenters (at C4 and C5), up to four stereoisomers can exist. Predicting which of these isomers will be the major product of a reaction is a significant challenge that computation can address.

DFT calculations are used to model the transition states leading to each possible stereoisomer. nih.govacs.org The diastereoselectivity of a reaction is determined by the difference in the activation free energies (ΔΔG‡) of the competing diastereomeric transition states. The transition state with the lower activation energy will lead to the major product.

Computational models, such as the activation strain model, can dissect the activation energy into two components:

Strain Energy: The energy required to distort the reactants into their transition state geometries.

Interaction Energy: The stabilizing interaction (electrostatic and orbital) between the distorted reactants in the transition state.

This analysis can reveal the origin of stereoselectivity. For example, in some cycloaddition reactions forming pyrrolidines, the selectivity is controlled by minimizing the strain energy in the transition state, while in others, it is dictated by maximizing the favorable interaction energy. nih.govacs.org Furthermore, analysis of the molecular electrostatic potential (MEP) of the transition state can reveal attractive forces between oppositely charged regions of the reacting molecules, which can explain the preference for a specific stereochemical outcome, such as exo or endo selectivity. nih.gov

Mechanistic Investigations of Biological Activities of 5 Methyl 4 Phenylpyrrolidin 2 One Derivatives

Stereospecificity in Receptor Interactions and Downstream Effects

The 5-Methyl-4-phenylpyrrolidin-2-one structure contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers), which are mirror images or non-mirror image stereoisomers of each other. ebi.ac.uknih.gov This stereochemistry is a critical determinant of biological activity. mdpi.com

Research has conclusively shown that the biological effects of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers are highly dependent on their specific 3D configuration. ebi.ac.uk The chiral carbons in the pyrrolidone ring, particularly the C-4 position, play a pivotal role in the interaction with the Sig1R. ebi.ac.uk

Specifically, enantiomers with an R-configuration at the C-4 chiral center were found to be significantly more effective as positive allosteric modulators of the Sig1R compared to their corresponding S-configuration optical antipodes. ebi.ac.uk This demonstrates that the receptor can distinguish between subtle differences in the spatial arrangement of the atoms in the molecule, a phenomenon known as enantioselectivity. nih.gov

Differential Activity of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide Stereoisomers

| Stereoisomer | Configuration at C-4 | Relative Efficacy as a Sig1R PAM | Source |

|---|---|---|---|

| (4R,5S)-isomer | R | More Effective | ebi.ac.uk |

| (4R,5R)-isomer | R | More Effective | ebi.ac.uk |

| Optical Antipodes (S-config.) | S | Less Effective | ebi.ac.uk |

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity. For pyrrolidone derivatives, SAR studies highlight the importance of the stereochemistry of the five-membered ring. nih.gov The non-planar, three-dimensional nature of the pyrrolidine (B122466) ring allows for precise orientation of substituents to fit into the receptor's binding pocket. nih.gov

The finding that the (4R)-configured stereoisomers are more potent PAMs is a direct outcome of SAR analysis. ebi.ac.uk This suggests that the phenyl group at the C-4 position and the methyl group at the C-5 position must adopt a specific spatial orientation to achieve an optimal allosteric interaction with the Sig1R. These studies guide medicinal chemists in designing new molecules with improved potency and selectivity by modifying the core pyrrolidone scaffold. nih.govuran.ua

Mechanistic Influence on Neurobiological Pathways

The modulation of the Sig1R by this compound derivatives initiates a cascade of downstream effects on various neurobiological pathways. The Sig1R itself is a chaperone protein that modulates a wide range of cellular functions, including ion channel activity, neurotransmitter release, and cellular survival pathways. nih.govresearchgate.net

One of the key pathways influenced by Sig1R allosteric modulation is the expression of neurotrophic factors. nih.gov Studies with selective Sig1R PAMs have demonstrated a significant increase in the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus. nih.gov BDNF is crucial for neuronal survival, growth (neurite outgrowth), and synaptic plasticity. nih.govresearchgate.net

Furthermore, Sig1R modulation affects signaling cascades involved in cellular resilience and mood regulation. This includes the phosphorylation of glycogen (B147801) synthase kinase 3β (GSK3β), a key enzyme implicated in the pathophysiology of depression. nih.gov By promoting the phosphorylation of GSK3β at the Ser-9 position, these compounds can inactivate the enzyme, contributing to their observed antidepressant-like effects in preclinical models. nih.gov There is also evidence that related pyrrolidinone compounds can modulate glutamatergic neurotransmission, offering a protective mechanism against glutamate-induced excitotoxicity, a process involved in ischemic brain injury. mdpi.comresearchgate.net

Exploration of Neurotrophic Factor Secretion Pathways and Cellular Responses (e.g., BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. Given the neuroprotective and cognitive-enhancing properties reported for some pyrrolidinone derivatives, investigating their influence on BDNF secretion pathways is a logical step in elucidating their mechanism of action. nih.gov

The secretion of BDNF is a tightly regulated process. It is synthesized as a precursor, proBDNF, which is then cleaved to form the mature BDNF. Both forms have distinct biological activities. The release of BDNF from neurons can occur through two main pathways: the constitutive pathway, which involves continuous, unregulated release, and the regulated pathway, which is triggered by neuronal activity and an increase in intracellular calcium levels.

While direct evidence linking this compound to BDNF secretion is not yet established, the known effects of related nootropic compounds offer plausible hypotheses. For example, compounds that modulate glutamatergic neurotransmission, such as the AMPA receptor-positive allosteric modulators from the racetam family, could indirectly influence BDNF release. wikipedia.org AMPA receptor activation leads to neuronal depolarization and calcium influx, key triggers for activity-dependent BDNF secretion.

Furthermore, the neuroprotective effects observed with some pyrrolidinone derivatives in models of neuronal injury could be, in part, mediated by an upregulation of neurotrophic factor expression and release. A novel phenylpyrrolidine derivative has demonstrated neuroprotective effects in an experimental ischemic stroke model, a condition where BDNF is known to play a crucial role in recovery and neuroplasticity. mdpi.com

The Pyrrolidinone Scaffold as a Basis for Bioactive Molecule Design

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov Its prevalence is due to several key features that make it an attractive starting point for the design of new drugs.

The non-planar, saturated nature of the pyrrolidinone ring provides a three-dimensional structure that can effectively present substituents in specific spatial orientations, allowing for precise interactions with biological targets. The presence of a lactam (a cyclic amide) group offers hydrogen bonding capabilities, which are crucial for molecular recognition at receptor binding sites.

The versatility of the pyrrolidinone scaffold is evident in the diverse range of biological activities exhibited by its derivatives. These include nootropic, anticonvulsant, and neuroprotective effects. nih.gov The ability to readily introduce various substituents at different positions on the pyrrolidinone ring allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. The synthesis of derivatives of 1-methyl-4-phenylpyrrolidin-2-one (B8724582) has been explored as a route to develop inhibitors for bromodomain-containing proteins, highlighting the adaptability of this scaffold for targeting a wide array of proteins.

The development of new synthetic methodologies further enhances the utility of the pyrrolidinone scaffold, enabling the creation of complex and chiral molecules with improved biological activity. This chemical tractability ensures that the pyrrolidinone core will continue to be a valuable template in the quest for novel therapeutic agents targeting the central nervous system and other disease areas.

常见问题

Q. Advanced Research Focus

- DFT Calculations : Optimize transition states (e.g., B3LYP-D3/def2-TZVP) to map ring-opening pathways under acidic conditions.

- NBO Analysis : Identify hyperconjugative interactions stabilizing the lactam carbonyl (e.g., n(O)→σ*(C-N)) .

- MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMSO) using OPLS-AA force fields .

Key Finding : Substituents at the 4-phenyl group increase rotational barriers (ΔG‡ ~25 kcal/mol), reducing ring flexibility and enhancing thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。